Methyl succinyl chloride
Overview
Description
Methyl succinyl chloride, also known as methyl 4-chloro-4-oxobutanoate, is an organic compound with the molecular formula C5H7ClO3. It is a colorless to light yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both ester and acid chloride functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl succinyl chloride can be synthesized through the chloroacylation of itaconic acid. The reaction involves the addition of a chloroacylation reagent to itaconic acid, resulting in the formation of this compound . The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the reaction.
Industrial Production Methods
In industrial settings, this compound is produced through the esterification of succinic acid followed by chlorination. The esterification process involves reacting succinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl succinate. The methyl succinate is then chlorinated using thionyl chloride or phosphorus trichloride to yield this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl succinyl chloride undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form methyl succinate and hydrochloric acid.
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Reduction: Can be reduced to form methyl succinate using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Water, often under acidic or basic conditions.
Nucleophilic Substitution: Amines or alcohols, typically in the presence of a base like pyridine.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Hydrolysis: Methyl succinate and hydrochloric acid.
Nucleophilic Substitution: Amides or esters depending on the nucleophile used.
Reduction: Methyl succinate.
Scientific Research Applications
Methyl succinyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Polymer Chemistry: In the production of specialty polymers and resins.
Biochemistry: As a reagent in the modification of biomolecules.
Medicinal Chemistry: In the development of new drug candidates and prodrugs.
Mechanism of Action
The mechanism of action of methyl succinyl chloride involves its reactivity with nucleophiles due to the presence of the acid chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, facilitating the formation of new chemical compounds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Methyl succinyl chloride can be compared with other similar compounds such as:
Methyl 4-chloro-4-oxobutyrate: Similar in structure but lacks the acid chloride group, making it less reactive.
Succinic acid monomethyl ester chloride: Similar in reactivity but has different physical properties.
Methyl 3-chloroformyl propionate: Similar in reactivity but has a different carbon chain length.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, polymer chemistry, and medicinal chemistry. Its unique reactivity due to the presence of both ester and acid chloride functional groups makes it a valuable intermediate in various chemical processes.
Properties
IUPAC Name |
2-methylbutanedioyl dichloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2O2/c1-3(5(7)9)2-4(6)8/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGXLRRTBBCVMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)Cl)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500977 | |
Record name | 2-Methylbutanedioyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80500977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
44806-45-3 | |
Record name | 2-Methylbutanedioyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80500977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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